![molecular formula C22H14N2O2S B2894291 2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one CAS No. 313521-33-4](/img/structure/B2894291.png)
2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one
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Description
The compound “2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one” is a complex organic molecule that contains a phenylamino group attached to a thiazole ring, which is further connected to a benzo[f]chromen-3-one structure . This compound is part of a class of molecules that have been synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of this compound involves a one-pot three-component reaction starting from ethyl-4-chloroacetoacetate. This is treated with equimolar amounts of various phenylthioureas independently, followed by a reaction with Salicylaldehyde . The use of biosynthetically prepared L-proline as an efficient catalyst and naturally extracted renewable poly(ethylene) glycol-600 (PEG-600) as an effective green reaction media are the added advantages of this method .Molecular Structure Analysis
The molecular structure of this compound is complex, with a linear formula of C22H13BrN2O2S . It has a molecular weight of 449.329 . The structure includes a phenylamino group attached to a thiazole ring, which is further connected to a benzo[f]chromen-3-one structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are simple, rapid, cost-effective, and industrially viable . The reactions involve a one-pot three-component synthesis starting from ethyl-4-chloroacetoacetate, treated with equimolar amounts of various phenylthioureas independently, followed by a reaction with Salicylaldehyde .Mechanism of Action
While the exact mechanism of action of this compound is not specified in the search results, compounds with similar structures have shown significant therapeutic potential . They have exhibited potential biological activities such as anti-cancer, anti-microbial, anti-HIV, anti-oxidant, anti-tubercular, anti-asthmatic, and anti-convulsant .
properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O2S/c25-21-18(19-13-27-22(24-19)23-15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-20(17)26-21/h1-13H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCVGSMDIXWGOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one |
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